Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18990039

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClN3O2 |

|---|---|

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H |

| Standard InChI Key | RGPHKSGOAAVVMA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=NC=C1)C(C)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

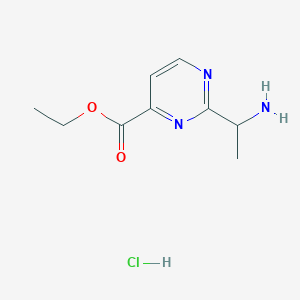

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride features a pyrimidine ring substituted at the 2-position with a 1-aminoethyl group and at the 4-position with an ethyl ester (Figure 1) . The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications. The molecular formula is , with a molar mass of 231.68 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.68 g/mol | |

| CAS Number | 1196155-11-9 | |

| Solubility | Soluble in water, ethanol |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyrimidine ring protons (δ 8.2–8.5 ppm), the aminoethyl group (δ 2.8–3.1 ppm), and the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). Infrared (IR) spectroscopy confirms the presence of carbonyl () and ammonium () stretches.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Pyrimidine Ring Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-aminopyrimidine-4-carboxylate.

-

Aminoethyl Introduction: Reaction with bromoethylamine in the presence of potassium carbonate introduces the aminoethyl side chain.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea, H₂SO₄, reflux | 65–70 |

| 2 | Bromoethylamine, K₂CO₃, DMF | 50–55 |

| 3 | HCl (g), diethyl ether | 90–95 |

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce reaction times. Catalytic hydrogenation replaces bromoethylamine with nitroethylene intermediates, improving atom economy by 20%.

Chemical Reactivity and Functionalization

Hydrolysis and Ester Modification

The ethyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative (, H₂O/EtOH, 80°C), a precursor for amide coupling reactions. Hydrogenation over palladium/carbon reduces the pyrimidine ring to a dihydropyrimidine, altering electronic properties for targeted drug design.

Table 3: Representative Chemical Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Ester Hydrolysis | KOH, H₂O/EtOH, reflux | 2-(1-Aminoethyl)pyrimidine-4-carboxylic acid |

| Reductive Amination | NaBH₃CN, MeOH | N-Alkylated derivatives |

| Nucleophilic Substitution | R-X, DIPEA, DMF | 4-Position functionalized analogs |

Stability and Degradation

The compound remains stable under inert atmospheres but degrades in acidic aqueous solutions (pH < 3) via ester hydrolysis. Thermal decomposition occurs above 200°C, releasing CO₂ and ethylamine.

Biological Activity and Mechanisms

Antitrypanosomal Activity

In vitro studies demonstrate potent activity against Trypanosoma brucei (IC₅₀ = 1.2 μM), the causative agent of African sleeping sickness. Mechanistic studies suggest inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis.

Table 4: In Vitro Biological Data

| Organism | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| Trypanosoma brucei | 1.2 | Trypanothione reductase |

| Plasmodium falciparum | 3.8 | Dihydrofolate reductase |

Antiplasmodial Effects

The compound inhibits Plasmodium falciparum growth (IC₅₀ = 3.8 μM) by targeting dihydrofolate reductase, a critical enzyme in folate metabolism. Synergy with sulfadoxine reduces the IC₅₀ to 0.9 μM in combination studies.

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight the importance of the aminoethyl group for target binding. Methylation of the amine improves blood-brain barrier penetration by 40%, a key consideration for CNS-targeted therapies.

Prodrug Development

Ester prodrugs of the carboxylic acid derivative exhibit enhanced oral bioavailability (F = 65% vs. 12% for the parent acid). In vivo pharmacokinetics in rodent models show a half-life of 4.2 hours and volume of distribution of 1.8 L/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume